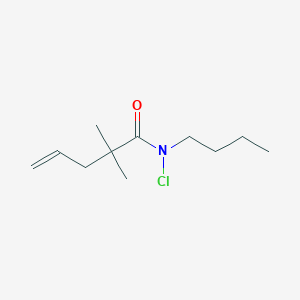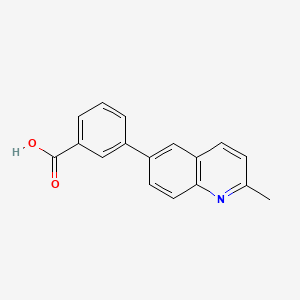![molecular formula C15H10BrNO2 B15168840 Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- CAS No. 651021-70-4](/img/structure/B15168840.png)
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is an organic compound that features a phenol group substituted with a 3-bromophenyl and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- typically involves the following steps:
Formation of 3-bromophenyl isoxazole: This can be achieved through a cyclization reaction involving 3-bromobenzonitrile and hydroxylamine, forming the isoxazole ring.
Coupling with Phenol: The 3-bromophenyl isoxazole is then coupled with phenol using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring would enhance the scalability and safety of the process.
化学反応の分析
Types of Reactions
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones, while the isoxazole ring can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyl isoxazoles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
科学的研究の応用
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- has several applications in scientific research:
作用機序
The mechanism of action of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but with a hydroxy group on the phenyl ring.
4-Bromophenyl isoxazole: Lacks the phenol group, making it less versatile in chemical reactions.
Uniqueness
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is unique due to the presence of both a phenol group and an isoxazole ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality enhances its utility in synthetic chemistry and potential therapeutic applications.
特性
CAS番号 |
651021-70-4 |
|---|---|
分子式 |
C15H10BrNO2 |
分子量 |
316.15 g/mol |
IUPAC名 |
4-[5-(3-bromophenyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C15H10BrNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H |
InChIキー |
AVHPKIDVHBQQGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)

![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)




![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)




![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)

